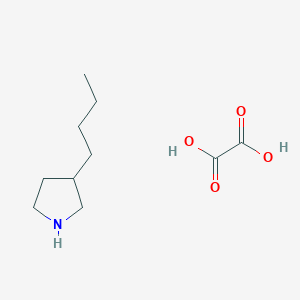

3-Butylpyrrolidine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Butylpyrrolidine oxalate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds in drug discovery .

Wissenschaftliche Forschungsanwendungen

3-Butylpyrrolidine oxalate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Butylpyrrolidine oxalate is a derivative of pyrrolidine . Pyrrolidine and its derivatives are known to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Pyrrolidine derivatives have been reported to interact with various biological targets . For instance, some bioactive molecules characterized by the pyrrolidine ring have shown target selectivity . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

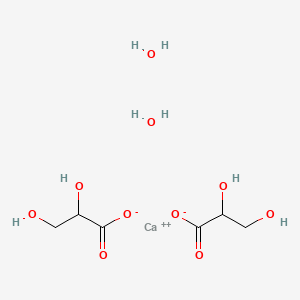

Oxalic acid is a secondary metabolite secreted by fungi, bacteria, and plants, and is linked to various processes in soil, such as nutrient availability and weathering of minerals . The oxalate-carbonate pathway, where calcium oxalate metabolism results in CO2 being sequestered into soils as insoluble calcite, is one such pathway .

Result of Action

Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other substances, and the specific biological environment can impact the effectiveness of the compound. For instance, oxalates, a component of this compound, are involved in many environmental processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Vorbereitungsmethoden

The synthesis of 3-Butylpyrrolidine oxalate typically involves the reaction of 3-butylpyrrolidine with oxalic acid. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Industrial production methods may involve the use of microbial hydroxylation and stereoselective enzymatic esterification to obtain optically active derivatives .

Analyse Chemischer Reaktionen

3-Butylpyrrolidine oxalate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

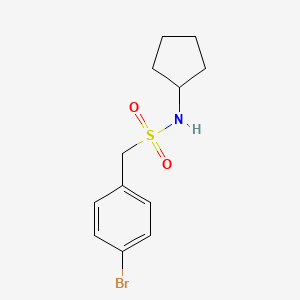

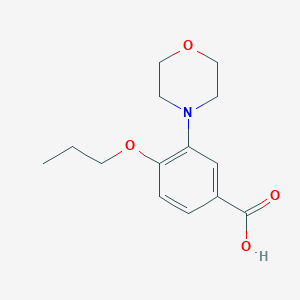

Vergleich Mit ähnlichen Verbindungen

3-Butylpyrrolidine oxalate can be compared with other pyrrolidine derivatives, such as:

Eigenschaften

IUPAC Name |

3-butylpyrrolidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEWVEFUTBOCJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNC1.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)